4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-piperidin-3-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h3-4,6-7,10,14H,1-2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJMFNAOKGYNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivatives Cyclization
The most common and classical method for synthesizing 1,2,4-oxadiazoles involves the heterocyclization reaction between amidoximes and carboxylic acid derivatives (acyl chlorides, esters, or anhydrides). This method was first introduced by Tiemann and Krüger and has been widely adapted with variations to improve yield and reaction conditions.
- Key Reaction: Amidoxime + Acyl chloride or ester → 1,2,4-oxadiazole
- Catalysts: Pyridine, TBAF (tetra-n-butylammonium fluoride)
- Improvements: Microwave irradiation (MWI) has been applied to reduce reaction times significantly and increase yields.
- Limitations: Harsh conditions, purification difficulties, and sometimes low yields.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
This method involves the cycloaddition of nitrile oxides with nitriles to form 1,2,4-oxadiazoles. However, this approach is less favored due to the low reactivity of nitriles and side reactions leading to undesired isomers.
- Catalysts: Platinum(IV) complexes have been used to improve yields.
- Challenges: Poor solubility of platinum compounds, expensive catalysts, and moderate yields.
One-Pot Synthetic Procedures
Recent advances have introduced one-pot methods that combine amidoximes with carboxylic acid esters or acids under mild conditions such as superbase media (NaOH/DMSO) or activation by Vilsmeier reagents. These methods offer simpler purification and better yields.
Microwave-Assisted Synthesis
Microwave irradiation has been successfully applied to accelerate the cyclization reactions, offering advantages such as:
- Reduced reaction time (minutes instead of hours)
- Improved yields
- Environmentally friendly due to reduced solvent use
Specific Preparation of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
While direct literature on the exact synthesis of this compound is limited, the synthetic strategy can be inferred from known methodologies for similar 1,2,4-oxadiazole derivatives bearing piperidine and pyridine substituents.
Proposed Synthetic Route
Synthesis of Amidoxime Intermediate:
- Starting from a nitrile derivative of pyridine (e.g., 4-cyanopyridine), react with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime.
Preparation of Piperidin-3-yl Carboxylic Acid Derivative:
- The piperidine ring substituted at the 3-position can be converted into a suitable carboxylic acid derivative (acid chloride, ester) compatible with amidoxime cyclization.
Cyclization to Form the 1,2,4-Oxadiazole Ring:
- React the amidoxime with the piperidin-3-yl carboxylic acid derivative under cyclization conditions (e.g., using coupling reagents like EDC, DCC, or activating agents, or under microwave irradiation) to yield the 1,2,4-oxadiazole ring connecting the pyridine and piperidine moieties.
Reaction Conditions and Optimization
- Solvents: Dichloromethane, dimethyl sulfoxide (DMSO), or acetonitrile are commonly used.
- Catalysts/Base: Pyridine, triethylamine, or specific bases to facilitate cyclization.
- Temperature: Room temperature to reflux, or microwave heating for rapid synthesis.
- Time: From minutes (microwave) to several hours (classical heating).
Comparative Data on Synthesis Methods
| Method | Reaction Time | Yield Range (%) | Purification Complexity | Environmental Impact | Notes |
|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride (Classical) | 4–24 hours | 20–80 | Moderate | Moderate (organic solvents) | Harsh conditions, sometimes low yield |
| Microwave-Assisted Cyclization | 10–60 minutes | 70–90 | Easier | Reduced solvent use | Rapid, high yield, greener |
| One-Pot Amidoxime + Ester (NaOH/DMSO) | 4–24 hours | 11–90 | Simple | Moderate | Mild conditions, variable yields |
| 1,3-Dipolar Cycloaddition (Pt catalyst) | Up to 72 hours | Low to moderate | Difficult | High (expensive catalyst) | Poor solubility, expensive catalyst |
| Mechanochemistry (Emerging) | Minutes | High (expected) | Minimal | Environmentally friendly | Not yet applied to this compound |
Research Findings and Notes
- The presence of functional groups such as –NH2 or –OH in reagents can limit the formation of desired 1,2,4-oxadiazole compounds due to side reactions.
- Microwave-assisted synthesis is favored for its efficiency and environmental benefits, especially for medicinal chemistry applications.
- One-pot methods using superbase media or Vilsmeier reagent activation provide good yields and simpler purification, making them attractive for scale-up.
- The piperidine ring substitution at the 3-position requires careful preparation of the corresponding carboxylic acid derivative to ensure successful cyclization.
- Purification challenges remain a concern, often requiring chromatographic techniques or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs differ in substituents on the oxadiazole ring, pyridine position, and additional functional groups. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Aromatic Substituents : Diethoxyphenyl and biphenyl groups enhance lipophilicity, favoring membrane penetration, whereas chloromethyl increases reactivity for covalent binding.
- Pyridine Orientation : 4-Pyridyl (target compound) versus 3-pyridyl affects electronic distribution and binding to targets like kinases or GPCRs.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings:
- Solubility : The chloromethyl analog shows higher solubility due to polar chloro substituents, while biphenyl derivatives are highly lipophilic.
- Selectivity: The diethoxyphenyl compound exhibits nanomolar affinity for sphingosine-1-phosphate receptors (S1PR1/3), whereas the target compound’s piperidine group favors HDAC4/5 inhibition .
- Kinase Inhibition : Chloromethyl substitution enhances Akt kinase inhibition, likely via electrophilic interactions with cysteine residues.
Biological Activity
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₄N₄O
- Molecular Weight : 230.27 g/mol
- CAS Number : 902837-17-6
Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, act on various biological pathways. Notably, they have been identified as agonists for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and apoptosis regulation. This mechanism suggests potential applications in cancer therapy, particularly for hepatocellular carcinoma (HCC) .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values were reported to be in the range of 0.12–2.78 µM against MCF-7 and A549 cell lines .
- Another investigation highlighted that these compounds can induce apoptosis through the activation of p53 pathways and caspase cascades .
- Mechanistic Insights :
Comparative Analysis with Other Compounds
The following table compares the biological activities of this compound with other known anticancer agents:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.12–2.78 | HsClpP agonist; apoptosis induction |
| Doxorubicin | 10.38 | DNA intercalation; topoisomerase inhibition |
| Tamoxifen | 10.38 | Estrogen receptor modulation |
Future Directions
Further research is needed to explore the full therapeutic potential of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-y]pyridine:
- In Vivo Studies : Conducting comprehensive in vivo studies to assess efficacy and safety profiles.
- Structural Modifications : Investigating structural modifications to enhance potency and selectivity against cancer cells.
- Combination Therapies : Evaluating the effects of this compound in combination with other anticancer agents to improve treatment outcomes.
Q & A
Basic: What spectroscopic and analytical methods are recommended for structural confirmation of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine?
Answer:
Structural elucidation requires a combination of:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and ring connectivity (e.g., distinguishing oxadiazole and pyridine protons) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Critical for resolving ambiguities in regiochemistry, as demonstrated in corrigenda for similar oxadiazole-pyridine derivatives .
Advanced: How can researchers resolve contradictions between computational molecular modeling and experimental spectral data?
Answer:
- Cross-Validation: Compare computational predictions (e.g., DFT-calculated NMR shifts) with experimental data. Discrepancies may arise from solvent effects or crystal packing, necessitating adjustments in modeling parameters .
- Crystallographic Validation: Use single-crystal X-ray diffraction to unambiguously confirm the structure, as seen in corrected oxadiazole derivatives .
Basic: What synthetic routes are commonly employed for 1,2,4-oxadiazole-containing compounds like this target molecule?
Answer:
- Cyclization Reactions: Formation of the 1,2,4-oxadiazole ring via reaction between amidoximes and carboxylic acid derivatives under dehydrating conditions (e.g., using EDCI or DCC) .
- Piperidine Coupling: Introduce the piperidine moiety via nucleophilic substitution or Pd-catalyzed cross-coupling, followed by purification via column chromatography .
Advanced: What strategies improve synthetic yield in multi-step syntheses of this compound?
Answer:
- Optimized Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions .
- Intermediate Purification: Employ flash chromatography or recrystallization after each step to remove byproducts (e.g., unreacted amidoximes) .
Basic: What handling and storage protocols ensure compound stability?
Answer:
- Storage: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation of the oxadiazole ring .
- Handling: Use gloveboxes for moisture-sensitive steps, as recommended in safety data sheets for similar heterocycles .
Advanced: How can regiochemical ambiguities in 1,2,4-oxadiazole formation be resolved?
Answer:
- 2D NMR Techniques: NOESY or HMBC to confirm spatial proximity of substituents .
- Isotopic Labeling: Track oxygen and nitrogen positions using 15N- or 18O-labeled precursors during synthesis .
Basic: What purity assessment techniques are critical post-synthesis?
Answer:
- HPLC: Reverse-phase HPLC with UV detection to quantify impurities (<0.5% threshold) .
- Elemental Analysis: Verify C/H/N ratios to confirm stoichiometric integrity .
Advanced: What in silico methods predict the biological activity of this compound?
Answer:
- Molecular Docking: Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
- QSAR Models: Train models on analogous oxadiazole derivatives to predict bioavailability or toxicity .
Basic: What safety precautions are essential for handling reactive intermediates?
Answer:
- PPE: Wear nitrile gloves and safety goggles, as recommended for pyridine and piperidine derivatives .
- Ventilation: Use fume hoods during steps involving volatile reagents (e.g., chloromethyl intermediates) .
Advanced: How can side reactions during piperidine-oxadiazole coupling be mitigated?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
